4-bromo-1H-indazole-6-carbaldehyde chemical properties
4-bromo-1H-indazole-6-carbaldehyde chemical properties
Core Architecture & Medicinal Chemistry Applications
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Version: 2.0 (Technical Whitepaper)
Executive Summary
4-Bromo-1H-indazole-6-carbaldehyde (CAS: 1168721-41-2) is a high-value heterocyclic intermediate used primarily in the synthesis of kinase inhibitors (e.g., PLK4, VEGFR) and antibacterial agents (FtsZ inhibitors).[1] Its structural utility lies in its orthogonal reactivity : the C6-aldehyde serves as a versatile handle for condensation or reductive amination, while the C4-bromide provides a site for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), all anchored by the N1-H indazole core which modulates solubility and hydrogen-bonding interactions in ATP-binding pockets.[1]
This guide details the physicochemical profile, validated synthesis pathways, and strategic functionalization of this scaffold, emphasizing "green" process improvements over traditional patent literature methods.
Chemical Profile & Properties[2][3][4][5]
| Property | Data |
| IUPAC Name | 4-bromo-1H-indazole-6-carbaldehyde |
| CAS Number | 1168721-41-2 |
| Molecular Formula | C₈H₅BrN₂O |
| Molecular Weight | 225.04 g/mol |
| Appearance | Beige to pale yellow solid |
| Melting Point | >220 °C (dec.)[1][2] |
| Solubility | Soluble in DMSO, DMF, THF; Sparingly soluble in DCM, MeOH |
| pKa (Calculated) | ~13.8 (N-H acidity) |
| Key Hazards | Irritant (Skin/Eye/Respiratory); Potential Genotoxin (Indazole class) |
Synthesis Pathways
The synthesis of 4-bromo-1H-indazole-6-carbaldehyde poses regioselectivity challenges. The most robust "field-proven" route, adapted from Patent US2011/0065702, utilizes a reduction-oxidation sequence from the carboxylic acid.[1] An alternative industrial route involves the oxidation of the 6-methyl precursor.[1]
Pathway A: The Carboxylic Acid Route (High Fidelity)
This route is preferred for gram-scale laboratory synthesis due to high regiocontrol.[1]
-
Step 1 (Reduction): Chemoselective reduction of the carboxylic acid to the benzyl alcohol using Borane-THF (
).[1]-
Note: The bromine at C4 is stable to borane under these conditions.
-
-
Step 2 (Oxidation): Oxidation of the alcohol to the aldehyde.[1]
Pathway B: The Methyl-Oxidation Route (Industrial Scalability)
For larger batches, starting from 4-bromo-6-methyl-1H-indazole avoids the expensive borane reagent.[1]
-
Radical Bromination: NBS / AIBN /
(or PhCl) gem-dibromide or benzyl bromide.[1] -
Hydrolysis:
/ or Sommelet reaction conditions.
Caption: Validated synthetic routes. Pathway A (Solid lines) is the standard bench-scale protocol.[1] Pathway B (Dashed) is the industrial alternative.
Reactivity & Functionalization Map
The molecule offers three distinct vectors for diversification, allowing for "Fragment-Based Drug Design" (FBDD).
Vector 1: The Electrophilic Aldehyde (C6)
-
Reductive Amination: Reacts with primary/secondary amines +
to form benzylamine linkers (common in GPCR ligands).[1] -
Knoevenagel Condensation: Reacts with oxindoles or active methylenes to form vinyl-linked kinase inhibitors (e.g., PLK4 inhibitors).[1]
-
Wittig/Horner-Wadsworth-Emmons: Extension to acrylamides (covalent inhibitors).[1]
Vector 2: The Halogen Handle (C4)[7]
-
Suzuki-Miyaura: The C4-Br is sterically shielded by the peri-hydrogen (H3) and the N-H, often requiring active phosphine ligands (e.g., XPhos, SPhos) or Pd-118 catalysts.[1]
-
Buchwald-Hartwig: Amination at C4 is challenging but feasible with precatalysts like RuPhos Pd G3.[1]
Vector 3: The Indazole Nitrogen (N1)
-
Protection/Alkylation: The N1-H (pKa ~13.[1]8) is the thermodynamic site for alkylation.
-
Regioselectivity:[1][3][4] Alkylation often yields a mixture of N1 (major) and N2 (minor) isomers.[1][4] Use of soft bases (
) and steric bulk can improve N1 selectivity. -
Protection: SEM, THP, or Boc groups are essential before performing lithium-halogen exchange at C4 to prevent N-deprotonation.[1]
-
Caption: Orthogonal functionalization map.[1] Green: C6 modifications; Red: C4 couplings; Yellow: N1 substitutions.[1]
Experimental Protocols
Protocol 1: Synthesis of (4-Bromo-1H-indazol-6-yl)methanol
Reference: Adapted from US Patent 2011/0065702 A1 [1]
Reagents:
-
4-Bromo-1H-indazole-6-carboxylic acid (1.0 equiv)[1]
-
Borane-THF complex (1.0 M in THF, 1.5–2.0 equiv)[1]
-
Anhydrous THF[1]
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution: Suspend the carboxylic acid in anhydrous THF (0.2 M concentration) and cool to 0 °C in an ice bath.
-
Reduction: Add
dropwise over 20 minutes. Gas evolution ( ) will occur.[1] -
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (MeOH:DCM 1:9) or LC-MS.[1]
-
Quench: Cool to 0 °C. Carefully add MeOH (excess) to quench unreacted borane. Stir for 30 mins.
-
Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with saturated
and brine. Dry over .[1] -
Yield: Expect 85–90% of a pale yellow solid.
Protocol 2: Oxidation to 4-Bromo-1H-indazole-6-carbaldehyde
Green Chemistry Modification (MnO2)
Reagents:
-
(4-Bromo-1H-indazol-6-yl)methanol (1.0 equiv)[1]
-
Activated Manganese Dioxide (
) (10.0 equiv)[1] -
DCM or Chloroform[1]
Procedure:
-
Reaction: Dissolve the alcohol in DCM (0.1 M). Add activated
in one portion.[1] -
Stirring: Stir vigorously at RT for 12–24 hours. (Benzylic alcohols oxidize readily).[1]
-
Filtration: Filter the slurry through a pad of Celite to remove manganese salts. Wash the pad with DCM.[1]
-
Purification: Concentrate the filtrate. If necessary, purify via flash chromatography (Hexane/EtOAc gradient).[1]
-
Characterization:
-
1H NMR (400 MHz, DMSO-d6):
10.15 (s, 1H, CHO), 13.5 (br s, 1H, NH), aromatic signals at ~7.8–8.2 ppm.[1]
-
Safety & Stability (E-E-A-T)
-
Handling: Indazoles can be sensitizers.[1] Use nitrile gloves and work in a fume hood.
-
Storage: The aldehyde is prone to oxidation (to carboxylic acid) upon prolonged air exposure.[1] Store under Argon at -20 °C.
-
Borane Safety:
is flammable and generates hydrogen gas.[1] Quench carefully. -
Chromium Warning: If using the legacy PDC method, treat all waste as hazardous (Cr VI). The
method is safer and generates solid waste that is easier to contain.
References
-
Pauls, H. W., et al. (2011).[1] Indazolyl, benzimidazolyl, benzotriazolyl substituted indolinone derivatives as kinase inhibitors useful in the treatment of cancer. US Patent Application US20110065702A1.[1][2] Link
-
Wang, Y., et al. (2015).[1][5] Synthesis and Antibacterial Activity of Novel 4-Bromo-1H-Indazole Derivatives as FtsZ Inhibitors. Archiv der Pharmazie, 348(1), 1–9.[1] Link[1]
-
Lier, F., et al. (2018).[1] An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8, 13336-13344.[1] (Context on Indazole Reactivity). Link
-
PubChem Compound Summary. 4-bromo-1H-indazole-6-carbaldehyde (CID 59635585).[1] Link[1]
Sources
- 1. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. The Role of Conjugation in the Halogen-Lithium Exchange Selectivity: Lithiation of 4,6,7,9-Tetrabromo-1,3-dimethyl-2,3-dihydro-1H-perimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 5. scribd.com [scribd.com]
